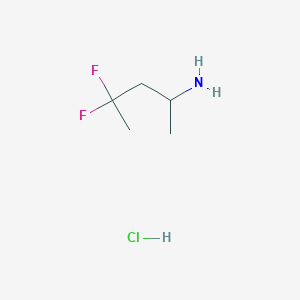

4,4-Difluoropentan-2-amine;hydrochloride

Beschreibung

Contextualization of Fluorinated Amines in Advanced Synthetic Chemistry

Fluorinated amines are organic compounds containing both a fluorine atom and an amine functional group. The introduction of fluorine can significantly alter the properties of the parent amine. For instance, the high electronegativity of fluorine can reduce the basicity of the amine, which can be advantageous in drug design to modulate pKa values and improve oral bioavailability. nih.gov Furthermore, the C-F bond is exceptionally strong, leading to increased thermal and metabolic stability of the molecule. nih.gov

In advanced synthetic chemistry, fluorinated amines serve as valuable building blocks for the synthesis of complex target molecules. alfa-chemistry.com Their utility spans a wide range of applications, from the development of new pharmaceuticals to the creation of novel agrochemicals and functional materials. alfa-chemistry.comchemistryviews.org The synthesis of fluorinated amines itself is an active area of research, with chemists continuously developing new methodologies to introduce fluorine into amine-containing scaffolds with high efficiency and selectivity. nih.govalfa-chemistry.com These methods include the fluoroamination of alkenes, the reduction of fluorine-containing nitro compounds, and the use of specialized fluorinating reagents. alfa-chemistry.com

Overview of Research Trajectories for 4,4-Difluoropentan-2-amine (B12974873);hydrochloride

While specific research focused solely on 4,4-Difluoropentan-2-amine;hydrochloride is not extensively documented in publicly available literature, its structure suggests several potential research trajectories based on the established applications of analogous fluorinated amines. The presence of the gem-difluoro group on the pentane (B18724) backbone, coupled with the chiral amine at the 2-position, makes it an attractive synthon for medicinal chemistry programs.

Potential research directions for this compound could include its use as a key intermediate in the synthesis of enzyme inhibitors, where the difluoromethyl group can act as a bioisostere for a carbonyl or hydroxyl group. Additionally, its incorporation into novel bioactive scaffolds could be explored for applications in areas such as neuroscience, given that many central nervous system (CNS) active compounds are chiral amines. The hydrochloride salt form of the amine enhances its water solubility and stability, making it suitable for use in various synthetic transformations and for potential formulation studies.

Table 1: Potential Research Applications of 4,4-Difluoropentan-2-amine;hydrochloride

| Research Area | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Synthesis of enzyme inhibitors | The gem-difluoro group can mimic a carbonyl or hydroxyl group, potentially leading to enhanced binding affinity and metabolic stability. |

| Development of CNS-active agents | The chiral amine scaffold is a common feature in drugs targeting the central nervous system. | |

| Agrochemicals | Synthesis of novel pesticides and herbicides | Fluorinated compounds often exhibit enhanced biological activity and favorable environmental profiles. |

Significance of Stereochemistry in Fluorinated Amine Synthesis

The synthesis of chiral molecules with high stereochemical purity is a fundamental goal in modern organic chemistry, particularly in the context of drug development where different enantiomers of a drug can have vastly different biological activities. For fluorinated amines, the control of stereochemistry during synthesis is of paramount importance. nih.gov The presence of fluorine atoms can influence the conformational preferences of a molecule, which in turn can affect its interaction with biological targets. beilstein-journals.org

The synthesis of 4,4-Difluoropentan-2-amine;hydrochloride presents a stereochemical challenge due to the chiral center at the 2-position. Stereoselective synthetic routes are required to produce enantiomerically pure forms of this compound. Common strategies for achieving this include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures. For instance, the stereoselective addition of organometallic reagents to fluorinated N-tert-butylsulfinyl imines is a powerful method for the synthesis of chiral fluorinated amines. nih.gov The development of efficient and scalable stereoselective syntheses of 4,4-Difluoropentan-2-amine;hydrochloride would be a significant advancement, enabling the exploration of the biological activities of its individual enantiomers.

The stereochemical configuration of fluorinated amines can have a profound impact on their biological properties. For example, in the case of fluorinated amino acids, the stereochemistry of the fluorine substitution can influence the conformational stability of peptides and proteins into which they are incorporated. beilstein-journals.org Therefore, the ability to synthesize stereochemically defined fluorinated amines like 4,4-Difluoropentan-2-amine;hydrochloride is crucial for advancing our understanding of their structure-activity relationships and for the development of new therapeutic agents.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4,4-difluoropentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-4(8)3-5(2,6)7;/h4H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAZWHGLMGEBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Development for 4,4 Difluoropentan 2 Amine;hydrochloride

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. amazonaws.com For 4,4-Difluoropentan-2-amine (B12974873), the primary disconnections involve the carbon-nitrogen bond and key carbon-carbon bonds within the pentane (B18724) backbone.

A logical primary disconnection is at the C-N bond, which points to a precursor ketone, 4,4-difluoropentan-2-one (A) . This ketone is a versatile intermediate for introducing the amine functionality. This strategy simplifies the synthesis to the preparation of the fluorinated ketone and the subsequent amination step.

Further disconnection of the ketone precursor A can be envisioned through two main carbon-carbon bond-forming strategies, as illustrated below.

Figure 1: Key retrosynthetic disconnections for 4,4-Difluoropentan-2-amine, identifying the central fluorinated ketone precursor and potential starting materials from C-C bond (Route 1) and C-N bond (Route 2) disconnections.

The construction of the carbon skeleton of the precursor ketone, 4,4-difluoropentan-2-one, is a critical step. One effective approach involves the reaction of an organometallic reagent with a difluorinated electrophile.

Route 1: Grignard-type Reaction: This strategy involves the disconnection between C2 and C3. It suggests a reaction between a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), and a difluorinated acyl halide or ester, like ethyl 3,3-difluorobutanoate . This approach builds the carbon chain while incorporating the difluoro moiety early in the synthetic sequence.

Route 2: Acylation: An alternative disconnection between C3 and C4 points towards an acylation reaction. This could involve reacting a suitable C3 synthon with a difluoroacetylating agent. However, controlling reactivity and preventing side reactions can be more complex with this approach.

The synthesis of the key precursor, 4,4-difluoropentan-2-one, can be achieved through methods such as the nucleophilic fluorination of a diketone precursor using reagents like diethylaminosulfur trifluoride (DAST).

Once the precursor ketone, 4,4-difluoropentan-2-one, is synthesized, the amine group can be introduced. The most common and direct method is reductive amination.

Reductive Amination: This process involves reacting the ketone with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) chloride) to form an intermediate imine in situ. This imine is then reduced to the target primary amine. Various reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is often preferred for its efficiency and cleaner reaction profiles. amazonaws.com

This two-step, one-pot procedure is highly efficient for converting ketones into amines and is a cornerstone of amine synthesis. The final step involves treating the amine with hydrochloric acid to form the stable hydrochloride salt.

Enantioselective Synthesis of 4,4-Difluoropentan-2-amine;hydrochloride

Producing a single enantiomer of 4,4-Difluoropentan-2-amine is crucial for many applications, particularly in pharmaceuticals, where stereochemistry dictates biological activity. Enantioselective synthesis can be achieved through chiral auxiliary-mediated methods or asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com

For the synthesis of chiral 4,4-Difluoropentan-2-amine, a chiral auxiliary can be reacted with the precursor ketone (4,4-difluoropentan-2-one) to form a chiral imine or enamine. A common class of auxiliaries for this purpose are sulfinamides, such as tert-butanesulfinamide. bioorganica.com.ua

The reaction sequence is as follows:

Condensation: The ketone condenses with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced. The bulky auxiliary sterically hinders one face of the imine, forcing the reducing agent (e.g., a borohydride (B1222165) reagent) to attack from the opposite, less hindered face. This results in the formation of one diastereomer preferentially.

Auxiliary Removal: The sulfinyl group is cleaved under acidic conditions, typically during the workup with hydrochloric acid, which also forms the final hydrochloride salt of the desired amine enantiomer.

This strategy has proven effective for the asymmetric synthesis of various fluorinated amines. bioorganica.com.ua Other auxiliaries, such as those derived from pseudoephedrine or oxazolidinones, can also be employed in related synthetic strategies. wikipedia.orgnih.gov

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. researchgate.net A highly effective method for synthesizing chiral amines is the asymmetric hydrogenation of a prochiral imine precursor. acs.org

This approach involves the reduction of the C=N bond of an imine derived from 4,4-difluoropentan-2-one using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst typically consists of a metal center (such as rhodium, iridium, or manganese) and a chiral ligand. acs.org

The design of the chiral ligand is paramount for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a defined chiral environment that differentiates the two faces of the imine substrate during the hydrogenation process.

Key families of ligands used in asymmetric hydrogenation include those based on chiral phosphines, such as BINAP and Josiphos derivatives. researchgate.netnih.gov Recent advancements have also highlighted the efficacy of manganese-based catalysts with chiral P,N,N ligands. acs.org The success of these ligands is attributed to their rigid backbone and strategically placed functional groups that dictate the precise orientation of the substrate in the catalyst's active site.

For the synthesis of 4,4-Difluoropentan-2-amine, a plausible catalytic cycle would involve:

Formation of an N-aryl or N-benzyl imine from 4,4-difluoropentan-2-one.

Coordination of this imine to the chiral metal-ligand complex.

Stereoselective transfer of hydrogen to one face of the imine, generating the chiral amine.

Release of the product and regeneration of the catalyst.

The choice of ligand, metal, and reaction conditions must be carefully optimized to maximize both the yield and the enantiomeric excess (ee) of the desired product.

Interactive Table: Comparison of Asymmetric Catalytic Systems for Amine Synthesis This table summarizes representative catalyst systems used in the asymmetric synthesis of chiral amines, which are applicable to the synthesis of 4,4-Difluoropentan-2-amine.

| Catalyst System | Metal | Ligand Type | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

| [Rh(COD)Cl]₂ / Josiphos | Rhodium | Chiral Ferrocenyl Diphosphine | Enamines | >95% | researchgate.net |

| Mn(CO)₅Br / Chiral Ligand | Manganese | Chiral Ferrocenyl P,N,N | Fluorinated Imines | Up to 98% | acs.org |

| Pd(OAc)₂ / BINAP | Palladium | Chiral Biaryl Diphosphine | Fluoroiminoesters | High | researchgate.net |

| Chiral Brønsted Acid | N/A | Bifunctional (Thiourea-based) | α-Fluoro Nitroalkanes | >90% | nih.gov |

Asymmetric Catalytic Approaches

Catalyst Optimization and Scope

A probable and efficient route to 4,4-Difluoropentan-2-amine is through the reductive amination of the key intermediate, 4,4-difluoropentan-2-one. The optimization of catalysts for this transformation is crucial for achieving high yield, selectivity, and, particularly in the synthesis of chiral amines, high enantioselectivity.

The asymmetric hydrogenation of the intermediate ketimine (formed from the ketone and an ammonia source) is a key step where catalyst choice is paramount. Research in this area has largely focused on transition metal catalysts. Complexes of noble metals such as ruthenium, rhodium, and iridium, paired with chiral ligands like 1,2-diamines or 1,2-aminoalcohols, have been extensively studied for the asymmetric transfer hydrogenation (ATH) of imines. More recently, catalysts based on earth-abundant metals like manganese have shown promise in the asymmetric hydrogenation of ketimines, capable of distinguishing between minimally different alkyl groups.

The scope of these catalysts can be broad, accommodating a range of functional groups. For fluorinated substrates, the electronic properties imparted by the fluorine atoms can influence the reaction, sometimes necessitating adjustments to the catalyst system or reaction conditions. For instance, highly effective enantioselectivities have been achieved in the ATH of trifluoromethyl aryl ketimines using specific rhodium catalysts with aqueous sodium formate (B1220265) as the hydrogen source. The optimization process involves screening various combinations of metal precursors, chiral ligands, solvents, and hydrogen sources to maximize both conversion and enantiomeric excess (ee).

Below is a representative table illustrating the performance of various catalytic systems in the asymmetric hydrogenation of fluorinated imines, a reaction analogous to a key step in the synthesis of 4,4-Difluoropentan-2-amine.

| Catalyst System | Substrate Type | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| [Cp*RhCl(TsDPEN)] | N-Aryl Ketimine | HCOOH/NEt₃ | CH₂Cl₂ | 95 | 97 | |

| RuCl₂(PPh₃)₃ / Chiral Diamine | N-Sulfonyl Ketimine | i-PrOH | Toluene | 92 | 95 | |

| Ir(III) / Chiral Phosphate Anion | Acyclic N-Aryl Ketimine | H₂ (20 bar) | DCE | >99 | 98 | |

| Chiral Mn-PNP Pincer Complex | Dialkyl Ketimine | H₂ (50 bar) | THF | 98 | 97 |

Green Chemistry Principles in 4,4-Difluoropentan-2-amine;hydrochloride Synthesis

The principles of green chemistry are increasingly influential in the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use safer reagents.

Solvent-Free and Aqueous-Phase Reaction Development

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of amines, solvent-free reductive amination protocols have been successfully developed. These methods often utilize solid or neat reagents, for example, reacting an aldehyde or ketone with an amine in the presence of a solid reducing agent like sodium borohydride activated by a solid acid. Another innovative approach involves using a solid ammonium carbamate (B1207046) salt, formed by reacting a liquid amine with carbon dioxide, which can then undergo solvent-free reductive amination. Such strategies reduce solvent waste and can simplify product isolation.

Furthermore, conducting reactions in water is a key goal of green chemistry. While many organic reactions are not compatible with aqueous media, specific steps in a synthetic sequence can be adapted. For instance, certain methods for the deprotection of N-Boc protected amines, a likely final step in the synthesis of the target molecule, have been developed to run efficiently in water, sometimes without any catalyst.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Synthetic routes that involve the use of protecting groups are often inherently atom-uneconomical. For example, a synthetic pathway to 4,4-Difluoropentan-2-amine that uses a tert-butyloxycarbonyl (Boc) protecting group involves adding the 101 g/mol group, only to remove it in a later step, generating waste (isobutylene and carbon dioxide).

Maximizing reaction efficiency involves designing syntheses that are step-economic, minimizing the total number of transformations. Strategies that avoid protecting groups altogether, such as direct amination techniques, are highly desirable but can be challenging to implement with high selectivity. Additionally, redox reactions, such as the reduction of an imine, can be less atom-economical than redox-neutral reactions. For example, the use of a metal hydride reducing agent adds mass to the reaction that is not incorporated into the product. Catalytic hydrogenation, using H₂, is more atom-economical in this regard.

Development of Novel Synthetic Routes to Key Intermediates

The synthesis of 4,4-Difluoropentan-2-amine;hydrochloride hinges on the efficient preparation of key fluorinated intermediates.

Fluorination Strategies for Precursors

The primary key intermediate is 4,4-difluoropentan-2-one. A logical precursor for this intermediate is pentane-2,4-dione. The introduction of the gem-difluoro moiety at the 4-position is a critical transformation.

One of the most common methods for converting a ketone to a gem-difluoride is deoxofluorination . This reaction typically employs a sulfur trifluoride reagent. Diethylaminosulfur trifluoride (DAST) has been a widely used reagent for this purpose, though its thermal instability can be a drawback. More stable alternatives, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), have been developed and offer similar or improved reactivity. Newer reagents like PyFluor also serve as effective and safer deoxyfluorinating agents.

An alternative strategy is electrophilic fluorination of a ketone enolate or a related enol derivative. This involves treating the substrate with an electrophilic fluorine source ("F⁺"). A wide array of N-F reagents, such as F-TEDA-BF₄ (Selectfluor), have been developed for this purpose. These reagents are generally stable, crystalline solids that are safer to handle than elemental fluorine. The reaction can provide direct access to α-fluoroketones, and subsequent fluorination can yield the gem-difluoro product.

The following table compares common fluorination methods applicable to the synthesis of the 4,4-difluoropentan-2-one intermediate.

| Method | Reagent | Typical Substrate | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Deoxofluorination | DAST | Ketone | CH₂Cl₂, RT | Direct conversion | Thermally unstable |

| Deoxofluorination | Deoxo-Fluor | Ketone | CH₂Cl₂, RT to reflux | More stable than DAST | Can require higher temp. |

| Electrophilic Fluorination | Selectfluor (F-TEDA-BF₄) | Enolate / Enol Ether | MeCN, RT | High stability, safe handling | Requires pre-activation |

Selective Amine Protection and Deprotection Methodologies

To convert the 4,4-difluoropentan-2-one intermediate to the target amine via reductive amination, it is often advantageous to use a protected form of ammonia or to protect the resulting amine before further manipulations. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its stability under a wide range of conditions.

Protection: The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is robust and can often be performed under mild, and even solvent-free, conditions.

Deprotection: The removal of the Boc group is a critical final step. The standard and most direct method for obtaining the hydrochloride salt is treatment with hydrogen chloride (HCl) in an organic solvent such as dioxane, ethyl acetate, or methanol (B129727). This reaction proceeds via acid-catalyzed cleavage of the carbamate to release the free amine, which is then protonated in situ by the excess HCl to form the desired salt. This method is often high-yielding and the product can frequently be isolated by simple filtration or evaporation.

For substrates containing other acid-sensitive functional groups, milder deprotection methods have been developed. These include using Lewis acids, or alternative reagents like oxalyl chloride in methanol which can effect cleavage at room temperature.

The table below outlines various conditions for the deprotection of N-Boc protected amines.

| Reagent/Conditions | Solvent | Temp. | Time | Key Features | Reference |

|---|---|---|---|---|---|

| 4M HCl | Dioxane | RT | 1-4 h | Standard, directly yields HCl salt | |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | RT | 0.5-2 h | Common, strong acid conditions | |

| Oxalyl Chloride | Methanol | RT | 1-4 h | Mild, tolerant of some acid-labile groups | |

| Refluxing Water | Water | 100 °C | 1-6 h | Green, catalyst-free |

Mechanistic Investigations of Chemical Transformations Involving 4,4 Difluoropentan 2 Amine;hydrochloride

Reaction Kinetics and Thermodynamics of 4,4-Difluoropentan-2-amine (B12974873);hydrochloride Reactions

The study of reaction kinetics and thermodynamics is fundamental to understanding the underlying mechanisms of chemical transformations. For a compound like 4,4-Difluoropentan-2-amine;hydrochloride, these investigations would provide insights into the rate at which its reactions proceed and the energy changes that occur.

To determine the rate law of a reaction involving 4,4-Difluoropentan-2-amine;hydrochloride, a series of experiments would be conducted where the initial concentrations of the reactants are systematically varied. The initial rate of the reaction would be measured for each experiment, often by monitoring the change in concentration of a reactant or product over time using techniques like spectroscopy or chromatography.

The general form of a rate law is:

Rate = k[Reactant 1]^m[Reactant 2]^n

where k is the rate constant, and m and n are the reaction orders with respect to each reactant. By analyzing the experimental data, the values of m and n, and the rate constant k can be determined.

The activation energy (Ea), which is the minimum energy required for a reaction to occur, would be determined by studying the effect of temperature on the rate constant. The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant to the activation energy and temperature. By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T.

Hypothetical Data for a Nucleophilic Substitution Reaction

| Experiment | Initial [4,4-Difluoropentan-2-amine;HCl] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The structure of the transition state cannot be observed directly but can be inferred from experimental data and computational modeling. Kinetic isotope effect studies, where an atom in the reactant is replaced by its isotope, can provide information about bond breaking and formation in the transition state. Computational methods, such as density functional theory (DFT), are powerful tools for calculating the geometry and energy of transition states.

Detailed Studies of Reaction Intermediates and Transient Species

Reaction intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. The detection and characterization of these intermediates are crucial for elucidating the reaction mechanism.

In situ spectroscopic techniques allow for the monitoring of a reaction as it occurs, providing real-time information about the species present in the reaction mixture. In situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify reactants, products, and any observable intermediates. Changes in chemical shifts and coupling constants can provide structural information about the transient species. In situ Infrared (IR) spectroscopy is another valuable tool for monitoring the progress of a reaction by observing the appearance and disappearance of vibrational bands corresponding to specific functional groups.

In some cases, reaction intermediates may be stable enough to be isolated from the reaction mixture. This is often achieved by quenching the reaction at low temperatures. Once isolated, the structure of the intermediate can be determined using a variety of analytical techniques, including NMR spectroscopy, X-ray crystallography, and mass spectrometry. The definitive structural characterization of an intermediate provides strong evidence for a proposed reaction mechanism.

Solvent Effects and Catalytic Influences on Reactivity Profiles

The choice of solvent and the presence of a catalyst can have a profound impact on the rate and outcome of a chemical reaction.

The solvent can influence the stability of the reactants, transition state, and products through solvation. For reactions involving charged species, such as the hydrochloride salt of an amine, polar solvents are generally preferred as they can stabilize the charged intermediates and transition states. The dielectric constant and hydrogen bonding ability of the solvent are key properties that affect its solvating power. A systematic study of solvent effects would involve running the reaction in a range of solvents with varying polarities and coordinating abilities.

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate of the reaction without being consumed in the process. For reactions involving amines, both acid and base catalysis are common. The catalytic effect would be investigated by adding small amounts of potential catalysts to the reaction mixture and observing the effect on the reaction rate. The mechanism of catalysis would then be explored through kinetic studies and spectroscopic analysis of the catalyst-substrate interactions.

Impact of Solvent Polarity and Hydrogen Bonding

No published studies were found that specifically investigate the impact of solvent polarity and hydrogen bonding on the chemical transformations of 4,4-Difluoropentan-2-amine;hydrochloride.

Role of Brønsted and Lewis Acid/Base Catalysis

No published studies were found that specifically investigate the role of Brønsted and Lewis acid/base catalysis in chemical transformations involving 4,4-Difluoropentan-2-amine;hydrochloride.

Computational and Theoretical Chemistry of 4,4 Difluoropentan 2 Amine;hydrochloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects.

Density Functional Theory (DFT) Studies on Conformational Preferences

DFT studies would be employed to identify the stable conformations of 4,4-Difluoropentan-2-amine (B12974873) hydrochloride. By rotating the single bonds within the molecule, a potential energy surface can be mapped out, revealing the lowest energy (most stable) arrangements of the atoms. These calculations would provide data on dihedral angles, relative energies of different conformers, and the energy barriers between them.

Hypothetical Data Table: Conformational Analysis of 4,4-Difluoropentan-2-amine (Note: This table is illustrative as specific data is not available)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-N) (degrees) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 0.00 | 180.0 | 75 |

| Gauche 1 | 1.20 | 60.0 | 15 |

| Gauche 2 | 1.50 | -60.0 | 10 |

Ab Initio Calculations for Energetic Landscapes and Bond Dissociation Energies

High-level ab initio methods could be used to calculate the bond dissociation energies (BDEs) for the various chemical bonds within the molecule. This information is crucial for understanding the molecule's stability and the likelihood of different chemical reactions. The BDE is the energy required to break a specific bond homolytically. wikipedia.orgucsb.edu

Hypothetical Data Table: Calculated Bond Dissociation Energies (BDEs) (Note: This table is illustrative as specific data is not available)

| Bond | Calculated BDE (kcal/mol) |

|---|---|

| C2-N | 85.5 |

| C4-F | 110.2 |

| C3-C4 | 90.1 |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the behavior of 4,4-Difluoropentan-2-amine hydrochloride in a solvent.

Solvent-Solute Interaction Modeling

MD simulations can model the interactions between the solute (4,4-Difluoropentan-2-amine hydrochloride) and solvent molecules (e.g., water). This would involve analyzing the radial distribution functions to understand how solvent molecules arrange themselves around the solute and calculating the interaction energies to quantify the strength of these interactions. mdpi.com

Conformational Sampling and Stability in Various Media

By running MD simulations in different solvents, it would be possible to see how the solvent environment affects the conformational preferences of the molecule. The simulations would track the populations of different conformers over time to determine their relative stability in various media.

Prediction of Reactivity and Reaction Pathways via Computational Models

Computational models can predict the most likely sites of chemical reactivity and the pathways of potential reactions. This is often done by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surface.

Hypothetical Data Table: Predicted Reactive Properties (Note: This table is illustrative as specific data is not available)

| Property | Predicted Value/Site |

|---|---|

| Most Nucleophilic Site | Nitrogen Atom |

| Most Electrophilic Site | Carbon C4 |

| Predicted pKa | 9.5 |

While the specific computational and theoretical chemistry of 4,4-Difluoropentan-2-amine hydrochloride is a subject that warrants future research, the established methodologies of computational chemistry provide a clear roadmap for such investigations.

In Silico Screening for Novel Derivatization Reactions

The primary amine group in 4,4-Difluoropentan-2-amine is a prime target for derivatization, allowing for the synthesis of a diverse range of compounds with potentially valuable biological activities or material properties. In silico screening provides a rapid and cost-effective method to predict the feasibility and outcomes of various derivatization reactions, guiding synthetic efforts toward the most promising pathways.

Computational approaches to screen for novel derivatization reactions typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the reaction mechanisms. These calculations can elucidate the electronic and steric factors that govern the reactivity of the amine. Key parameters that are often calculated include activation energies, reaction enthalpies, and the energies of frontier molecular orbitals (HOMO and LUMO). A lower activation energy suggests a kinetically more favorable reaction, while a more negative reaction enthalpy indicates a thermodynamically more favorable process.

A virtual library of common and novel derivatizing agents can be screened against 4,4-Difluoropentan-2-amine. These agents can range from simple acylating and alkylating agents to more complex reagents for forming heterocycles. For each potential reaction, the transition state of the rate-determining step is located, and its energy is calculated to determine the activation barrier.

Table 1: Hypothetical In Silico Screening Data for Derivatization of 4,4-Difluoropentan-2-amine

| Derivatizing Agent | Reaction Type | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) | Predicted Feasibility |

| Acetyl Chloride | Acylation | 12.5 | -25.8 | High |

| Benzoyl Chloride | Acylation | 14.2 | -22.1 | High |

| Methyl Iodide | Alkylation | 18.9 | -15.4 | Moderate |

| Benzaldehyde (Reductive Amination) | Alkylation | 22.5 | -10.2 | Moderate |

| 2,4-Dinitrofluorobenzene | Nucleophilic Aromatic Substitution | 16.8 | -18.9 | High |

| Phthalic Anhydride (B1165640) | Acylation/Cyclization | 15.5 | -28.3 | High |

Note: The data in this table is hypothetical and serves to illustrate the output of in silico screening. Actual values would be obtained from specific DFT calculations.

The results from such a screening can be used to prioritize experimental work. For instance, reactions with high predicted feasibility, such as acylation with acetyl chloride or benzoyl chloride, would be expected to proceed readily under standard laboratory conditions. In contrast, reactions with higher activation barriers might require more forcing conditions or catalytic assistance.

Computational Design of Catalytic Systems for 4,4-Difluoropentan-2-amine;hydrochloride Transformations

Beyond simple derivatization, computational chemistry is a powerful tool for designing catalytic systems to achieve more complex transformations of 4,4-Difluoropentan-2-amine. This can include asymmetric reactions to generate chiral derivatives or C-H activation reactions to functionalize other parts of the molecule. The design process often focuses on identifying catalysts that can lower the activation energy of a desired reaction pathway while disfavoring side reactions.

The computational design of catalysts typically begins with a proposed reaction mechanism. For transformations involving the amine group, this could involve the formation of an imine or enamine intermediate. DFT calculations are then used to model the interaction of the substrate with a potential catalyst. The goal is to find a catalyst that stabilizes the transition state of the desired reaction, thereby lowering its energy barrier.

For example, in the case of an asymmetric transfer hydrogenation of an imine formed from 4,4-Difluoropentan-2-amine, a range of chiral catalysts could be screened in silico. Molecular docking simulations can be used to predict the binding mode of the substrate to the catalyst, and quantum chemical calculations can then be used to calculate the energies of the diastereomeric transition states that lead to the different enantiomers of the product. A catalyst that shows a large energy difference between these transition states would be predicted to give high enantioselectivity.

Table 2: Hypothetical Computational Data for a Catalyzed Asymmetric Reaction

| Catalyst Type | Ligand | Substrate Binding Energy (kcal/mol) | ΔE‡ (R-product) (kcal/mol) | ΔE‡ (S-product) (kcal/mol) | Predicted Enantiomeric Excess (%) |

| Rhodium-based | (R)-BINAP | -8.2 | 15.1 | 17.3 | 92 (R) |

| Ruthenium-based | (S,S)-TsDAEN | -7.5 | 16.8 | 15.2 | 88 (S) |

| Iridium-based | (R,R)-P-Phos | -9.1 | 14.5 | 18.0 | 98 (R) |

| Organocatalyst | Chiral Phosphoric Acid | -5.4 | 20.1 | 21.5 | 80 (R) |

Note: This data is hypothetical and illustrates the type of information generated during the computational design of a catalytic system. ΔE‡ refers to the activation energy for the formation of the respective enantiomer.

The insights gained from these computational studies can significantly accelerate the development of efficient and selective catalytic transformations for 4,4-Difluoropentan-2-amine. By providing a molecular-level understanding of the reaction mechanism and catalyst-substrate interactions, computational chemistry allows for a more rational approach to catalyst design, reducing the amount of trial-and-error experimentation required.

Role of 4,4 Difluoropentan 2 Amine;hydrochloride As a Synthetic Building Block

Utilization in the Synthesis of Complex Fluorinated Organic Architectures

The presence of both a primary amine and a difluorinated alkyl chain makes 4,4-Difluoropentan-2-amine (B12974873);hydrochloride a valuable precursor for the construction of intricate molecular frameworks, particularly those containing fluorine.

Nitrogen heterocycles are ubiquitous in pharmaceuticals and agrochemicals, and their fluorinated analogues often exhibit enhanced biological activity. beilstein-journals.orgrsc.org Chiral fluorinated amines serve as key starting materials for the stereoselective synthesis of these important compounds. beilstein-journals.org The primary amine group of 4,4-Difluoropentan-2-amine;hydrochloride can participate in a variety of cyclization reactions to form fluorinated N-heterocycles. beilstein-journals.org

For instance, it is conceivable that this amine could be used in condensation reactions with dicarbonyl compounds or their equivalents to generate fluorinated pyrroles, pyridines, or other nitrogen-containing ring systems. The stereochemistry of the amine could be transferred to the final heterocyclic product, providing a route to enantiomerically enriched compounds. The synthesis of fluorinated N-heterocycles often relies on building block approaches, where a fluorine-containing fragment is incorporated into the synthetic scheme from the outset. beilstein-journals.org

Table 1: Potential Heterocyclic Scaffolds from 4,4-Difluoropentan-2-amine;hydrochloride This table is illustrative and based on general synthetic transformations of primary amines.

| Reactant Type | Potential Heterocycle | Significance |

|---|---|---|

| 1,4-Diketone | Substituted Pyrrole | Core structure in many pharmaceuticals and natural products. |

| 1,5-Diketone | Substituted Piperidine | Prevalent scaffold in CNS-active drugs and alkaloids. chim.it |

| α,β-Unsaturated Ketone | Substituted Dihydropyridine | Important intermediates and bioactive compounds. |

| Phosgene equivalent | Substituted Isocyanate | Versatile intermediate for ureas, carbamates, etc. |

Chiral amines are fundamental components of many ligands and organocatalysts used in asymmetric synthesis. The introduction of fluorine into these catalytic scaffolds can significantly modify their electronic properties, steric environment, and stability, often leading to improved catalytic performance. rsc.org The chiral nature of 4,4-Difluoropentan-2-amine;hydrochloride makes it an attractive candidate for incorporation into such scaffolds.

By derivatizing the amine functionality, it could be integrated into various ligand frameworks, such as those used in transition metal-catalyzed reactions. For example, it could be converted into a phosphine-amine ligand for asymmetric hydrogenation or a diamine ligand for asymmetric transfer hydrogenation reactions. The gem-difluoro group, being a strong electron-withdrawing moiety, could influence the electronic nature of the catalytic center, thereby affecting the reactivity and enantioselectivity of the catalyzed transformation. rsc.org

Applications in the Development of Advanced Materials

The unique properties of fluorinated compounds extend to the realm of materials science, where they are used to create high-performance polymers and functional surfaces. numberanalytics.com

Fluoropolymers and fluoroelastomers are known for their exceptional chemical resistance, thermal stability, and low surface energy. wikipedia.orgamazonaws.com These properties are a direct result of the high fluorine content in their polymer backbones. amazonaws.com While common monomers for these materials include vinylidene fluoride (B91410) and tetrafluoroethylene, there is ongoing research into specialty monomers that can impart specific properties to the resulting polymer. amazonaws.com

The amine group of 4,4-Difluoropentan-2-amine;hydrochloride could be transformed into a polymerizable functional group, such as an acrylamide (B121943) or a vinyl ether. Copolymerization of such a monomer with other fluorinated or non-fluorinated monomers could lead to novel fluorinated polymers. The chiral, difluorinated pentyl side chain would be expected to influence the polymer's properties, potentially affecting its crystallinity, solubility, and thermal behavior.

Table 2: Common Monomers in Fluoropolymer Synthesis

| Monomer | Abbreviation | Resulting Polymer Example |

|---|---|---|

| Tetrafluoroethylene | TFE | Polytetrafluoroethylene (PTFE) |

| Vinylidene fluoride | VDF | Polyvinylidene fluoride (PVDF) |

| Hexafluoropropylene | HFP | Copolymer with VDF (FKM) |

| Chlorotrifluoroethylene | CTFE | Polychlorotrifluoroethylene (PCTFE) |

The modification of surfaces with fluorinated compounds is a common strategy to create hydrophobic and oleophobic coatings. platypustech.com Fluoroalkylsilanes are frequently used for this purpose, forming stable, low-energy surfaces on substrates like glass and silicon. platypustech.com

4,4-Difluoropentan-2-amine;hydrochloride could be utilized for surface functionalization through its amine group. This could be achieved by reacting the amine with a surface that has been pre-functionalized with, for example, isocyanate or epoxy groups. Alternatively, the amine could be converted into a silane (B1218182) derivative, which could then be grafted onto hydroxyl-terminated surfaces. Such modifications could be applied to a variety of materials, including nanoparticles, to alter their surface properties for applications in areas like drug delivery or advanced coatings. nih.govpolytechnique.edu

Development of Chiral Ligands and Organocatalysts Derived from 4,4-Difluoropentan-2-amine;hydrochloride

The development of new chiral ligands and organocatalysts is a continuous pursuit in the field of asymmetric synthesis. Chiral fluorinated amines are valuable starting materials in this endeavor. acs.org The enantiopure nature of 4,4-Difluoropentan-2-amine;hydrochloride makes it a promising scaffold for the design of novel catalysts.

For instance, it could serve as the chiral backbone for the synthesis of Cinchona alkaloid analogues or other bifunctional organocatalysts. The amine could be derivatized to incorporate hydrogen-bond donating groups (e.g., thiourea) or other catalytically active moieties. The presence of the difluorinated side chain could provide a unique steric and electronic environment around the catalytic center, potentially leading to novel reactivity or improved enantioselectivity in a range of organic transformations. acs.org The development of chiral primary amine catalysts has been shown to be effective in asymmetric fluorination reactions, highlighting the utility of such scaffolds in catalysis. acs.org

Synthesis of Chiral Phosphines, Phosphites, and Other Ligands

The synthesis of chiral ligands from primary amines is a well-established field in organic chemistry. For a chiral amine such as 4,4-difluoropentan-2-amine, several synthetic routes could be envisioned to produce valuable ligands for asymmetric catalysis.

Chiral Phosphine (B1218219) Synthesis:

One common method for the synthesis of P-chiral phosphine ligands involves the use of phosphine-boranes as intermediates. This approach allows for the stereospecific manipulation at the phosphorus center. While no specific examples exist for 4,4-difluoropentan-2-amine, a hypothetical pathway could involve the reaction of the amine with a suitable phosphine-borane precursor.

Another general approach involves the reaction of the chiral amine with a chlorophosphine in the presence of a base. This would lead to the formation of an aminophosphine. The specific reaction conditions would need to be optimized to ensure high yield and prevent side reactions.

Chiral Phosphite (B83602) Synthesis:

Chiral phosphite ligands are typically synthesized from chiral diols. However, chiral amines can be incorporated into ligand structures that subsequently coordinate with a phosphorus(III) center. For instance, the amine could be used to synthesize a larger scaffold which then reacts with a phosphorus source like phosphorus trichloride (B1173362) to form a more complex ligand.

Other Ligand Synthesis:

Beyond phosphines and phosphites, chiral amines are versatile building blocks for a variety of other ligand classes. These include, but are not limited to, N-heterocyclic carbenes (NHCs), Salen-type ligands, and various bidentate and polydentate nitrogen-containing ligands. The synthesis of such ligands would typically involve multi-step sequences starting with the functionalization of the amine group of 4,4-difluoropentan-2-amine.

Evaluation in Enantioselective Catalytic Reactions

The performance of chiral ligands is evaluated by their application in enantioselective catalytic reactions. The electronic and steric properties of the ligand play a crucial role in determining the enantioselectivity and activity of the catalyst. The presence of the difluoro group in 4,4-difluoropentan-2-amine-derived ligands could impart unique electronic properties due to the high electronegativity of fluorine. This can influence the Lewis acidity/basicity of the metal center and, consequently, the catalytic outcome.

Hypothetical Applications in Catalysis:

Should ligands derived from 4,4-difluoropentan-2-amine be synthesized, they could be evaluated in a range of important enantioselective transformations. Some potential reactions include:

Asymmetric Hydrogenation: Rhodium or Iridium complexes of chiral phosphine ligands are widely used for the asymmetric hydrogenation of prochiral olefins.

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where the enantioselectivity is highly dependent on the chiral ligand.

Asymmetric Aldol and Mannich Reactions: Chiral metal complexes can catalyze these reactions to produce enantioenriched β-hydroxy ketones and β-amino ketones, respectively.

Data on Catalytic Performance:

As there are no published examples of ligands derived from 4,4-Difluoropentan-2-amine;hydrochloride, no data tables on their performance in enantioselective catalytic reactions can be provided. The following table is a hypothetical representation of how such data would be presented.

| Entry | Catalyst (Metal/Ligand) | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | [Rh(COD)(L1)]BF4 | Methyl acetamidoacrylate | N-acetyl-alanine methyl ester | - | - |

| 2 | Pd2(dba)3 / L2 | 1,3-Diphenylallyl acetate | (R)-1,3-Diphenyl-1-(dimethyl malonate)prop-2-ene | - | - |

| 3 | Cu(OTf)2 / L3 | Nitromethane / N-Boc-imine | β-Nitro-α-amino ester | - | - |

L1, L2, and L3 would represent hypothetical ligands derived from 4,4-difluoropentan-2-amine. The data fields are marked as "-" to indicate the absence of experimental results.

Advanced Analytical Strategies for Process Monitoring and Mechanistic Elucidation Involving 4,4 Difluoropentan 2 Amine;hydrochloride

Real-Time Spectroscopic Monitoring of Reaction Progress

Process Analytical Technology (PAT) utilizes in-situ and online analytical techniques to monitor reaction dynamics in real-time, providing a deeper understanding of kinetics and mechanisms. This approach is invaluable for the synthesis of 4,4-Difluoropentan-2-amine (B12974873);hydrochloride, which could be synthesized via methods like the reductive amination of 4,4-difluoropentan-2-one. masterorganicchemistry.com

In-situ Vibrational and Electronic Spectroscopy for Kinetic Data Acquisition

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the concentration of key reactants, intermediates, and products throughout a chemical reaction by monitoring their unique vibrational frequencies. youtube.comyoutube.com For the synthesis of 4,4-Difluoropentan-2-amine, an attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel.

Key vibrational bands that would be monitored include:

Reactant (Ketone): The disappearance of the strong carbonyl (C=O) stretching band of 4,4-difluoropentan-2-one, typically around 1715 cm⁻¹.

Intermediate (Imine): The transient appearance and disappearance of the C=N stretch of the corresponding imine intermediate.

Product (Amine): The appearance of N-H bending vibrations (around 1600 cm⁻¹) and C-N stretching bands of the final amine product.

By plotting the absorbance of these characteristic peaks over time, detailed kinetic profiles can be generated. mt.com This data allows for the precise determination of reaction rates, identification of potential bottlenecks, and optimization of process parameters such as temperature, pressure, and catalyst loading.

| Species | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change Over Time |

| 4,4-Difluoropentan-2-one | C=O Stretch | ~1715 | Decrease |

| Imine Intermediate | C=N Stretch | ~1650 | Increase then Decrease |

| 4,4-Difluoropentan-2-amine | N-H Bend | ~1600 | Increase |

Hypothetical data for monitoring the reductive amination synthesis of 4,4-Difluoropentan-2-amine.

Online Mass Spectrometry for Reaction Pathway Delineation

Online mass spectrometry (MS) provides complementary data by directly monitoring the mass-to-charge ratio (m/z) of ions corresponding to reaction components. nih.govresearchgate.net A small, continuous stream from the reactor can be diverted to an MS instrument, often using electrospray ionization (ESI), to track the reaction progress. researchgate.net

This technique is particularly useful for:

Identifying Intermediates: Detecting short-lived or low-concentration intermediates that may not be observable by FTIR. nih.gov

Mapping Reaction Networks: In the synthesis of 4,4-Difluoropentan-2-amine, online MS can confirm the presence of the imine intermediate and identify potential side-products, such as byproducts from over-alkylation or impurities from the starting materials. purdue.edu

Mechanistic Insights: Tracking ion intensities over time helps to elucidate the reaction mechanism and validate proposed pathways. researchgate.net

| Compound | Formula | [M+H]⁺ (m/z) | Role in Reaction |

| 4,4-Difluoropentan-2-one | C₅H₈F₂O | 123.06 | Reactant |

| Ammonia (B1221849) | NH₃ | 18.03 | Reactant |

| Imine Intermediate | C₅H₉F₂N | 122.08 | Intermediate |

| 4,4-Difluoropentan-2-amine | C₅H₁₁F₂N | 124.09 | Product |

Expected mass-to-charge ratios for species in the synthesis of 4,4-Difluoropentan-2-amine using online ESI-MS.

Chromatographic Methodologies for Complex Mixture Analysis in Reaction Studies

Chromatography is indispensable for separating and quantifying the components of complex mixtures generated during synthesis. For a chiral compound like 4,4-Difluoropentan-2-amine, chiral chromatography is essential for determining its stereochemical purity.

Development of Chiral HPLC/GC Methods for Enantiomeric Excess Determination in Synthetic Pathways

The enantiomeric excess (e.e.) is a critical quality attribute for chiral pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary methods for separating enantiomers. mdpi.comwiley.com

Method Development Strategy:

Technique Selection: For a relatively volatile compound like 4,4-Difluoropentan-2-amine, GC may be a viable option, potentially after derivatization of the amine group with a reagent like trifluoroacetic anhydride (B1165640) to improve volatility and peak shape. nih.govsigmaaldrich.com However, chiral HPLC is often more versatile and is widely used for amine separations. chromatographyonline.com

CSP Screening: A range of CSPs would be screened to find one that provides adequate resolution. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for a broad range of chiral compounds, including amines. yakhak.orgresearchgate.net

Mobile/Carrier Phase Optimization: For HPLC, the mobile phase composition (e.g., hexane/isopropanol) and additives (e.g., diethylamine (B46881) for basic compounds) are optimized to achieve baseline separation. chromatographyonline.com For GC, parameters like column temperature and carrier gas flow rate are adjusted. wiley.com

| Parameter | HPLC Method | GC Method |

| Column | Chiralpak IA (Amylose-based) | Rt-βDEXcst (Cyclodextrin-based) |

| Mobile/Carrier | Hexane:Ethanol:Diethylamine (90:10:0.1) | Helium (1 mL/min) |

| Temperature | 25 °C | 120 °C (Isothermal) |

| Detection | UV at 210 nm | Flame Ionization Detector (FID) |

| Retention (R-enantiomer) | 8.5 min | 10.2 min |

| Retention (S-enantiomer) | 9.8 min | 11.1 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

Hypothetical optimized chiral separation methods for 4,4-Difluoropentan-2-amine enantiomers.

Advanced Hyphenated Techniques for Impurity Profiling in Reaction Products

Impurity profiling is a crucial aspect of pharmaceutical analysis to ensure the safety and quality of the final product. lcms.cz Hyphenated techniques, which couple a separation method with a powerful detection technique, are the standard for this task. ajpaonline.comresearchgate.netijfmr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for this purpose. asiapharmaceutics.infonih.gov An LC system separates the drug substance from its impurities, which are then ionized and detected by a mass spectrometer. This provides retention time, molecular weight, and (with MS/MS) structural information for each impurity. rjpn.orgshimadzu.com

Potential impurities in the synthesis of 4,4-Difluoropentan-2-amine;hydrochloride could include:

Unreacted starting materials (e.g., 4,4-difluoropentan-2-one).

Byproducts from the reaction (e.g., products of over-alkylation or side reactions).

Intermediates that were not fully converted to the final product.

| Impurity | Potential Source | Hypothesized [M+H]⁺ (m/z) | Analytical Technique |

| 4,4-Difluoropentan-2-one | Unreacted starting material | 123.06 | LC-MS, GC-MS |

| N-(4,4-difluoropentan-2-yl)propan-2-amine | Reductive amination with acetone (B3395972) impurity | 166.14 | LC-MS/MS |

| Dimeric species | Side reaction | 229.18 | LC-MS/MS |

Hypothetical impurity profile for 4,4-Difluoropentan-2-amine;hydrochloride.

X-ray Crystallography and Diffraction Studies for Structural Elucidation of Co-crystals and Complexes (excluding basic identification of the compound itself)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net While it is used for the basic structural confirmation of a new chemical entity, its advanced application in pharmaceutical sciences lies in the characterization of multicomponent systems like salts, solvates, and co-crystals. researchgate.net

Pharmaceutical co-crystals are crystalline structures containing the active pharmaceutical ingredient (API) and a benign co-former held together by non-covalent interactions, such as hydrogen bonds. nih.govresearchgate.net For 4,4-Difluoropentan-2-amine;hydrochloride, the protonated amine and the chloride ion are excellent hydrogen bond donors and acceptors, respectively. acs.org This makes it a strong candidate for forming co-crystals with pharmaceutically acceptable co-formers like carboxylic acids or amides. acs.org

Single-crystal X-ray diffraction (SCXRD) on a co-crystal would provide precise information on:

Stoichiometry: The exact ratio of the amine hydrochloride to the co-former in the crystal lattice.

Supramolecular Assembly: The specific hydrogen bonding network and other intermolecular interactions (e.g., van der Waals forces) that stabilize the crystal structure. acs.org

Conformation: The exact conformation of the 4,4-Difluoropentan-2-amine molecule within the crystal.

This structural information is vital for understanding and engineering the physicochemical properties of the solid form, such as solubility, stability, and bioavailability.

| Parameter | Hypothetical Co-crystal with Benzoic Acid |

| Formula | (C₅H₁₂F₂N⁺ · Cl⁻) · (C₇H₆O₂) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° |

| Key H-Bonds | N⁺-H···Cl⁻, O-H···Cl⁻ |

Hypothetical crystallographic data for a co-crystal of 4,4-Difluoropentan-2-amine;hydrochloride and benzoic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Difluoropentan-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using fluorinated precursors, followed by hydrochlorination. Optimization involves Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. Statistical methods such as response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of 4,4-Difluoropentan-2-amine hydrochloride?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while and NMR validate structural features. Purity is quantified via reverse-phase HPLC with UV detection (210–254 nm). Cross-referencing with X-ray crystallography or IR spectroscopy resolves ambiguities in stereochemistry .

Q. How should researchers design a scalable synthesis protocol for this compound while maintaining reproducibility?

- Methodological Answer : Pilot-scale reactions should incorporate process analytical technology (PAT) for real-time monitoring. Flow chemistry systems enhance scalability by improving heat and mass transfer. Post-synthetic purification via recrystallization or column chromatography ensures batch-to-batch consistency .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 4,4-Difluoropentan-2-amine hydrochloride in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model reaction pathways, while molecular docking simulations predict interactions with biological targets (e.g., enzymes). Solvent effects are evaluated using continuum solvation models (COSMO-RS). These tools guide experimental validation of regioselectivity or catalytic behavior .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Use multi-technique corroboration:

- Isotopic labeling (e.g., or ) clarifies ambiguous NMR signals.

- Dynamic NMR (DNMR) detects conformational exchange in solution.

- Cross-validation with single-crystal XRD or cryo-electron microscopy resolves solid-state vs. solution-state discrepancies .

Q. What are the mechanistic implications of fluorination on the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Fluorine’s electronegativity alters electron density, impacting hydrolysis rates. Kinetic studies (e.g., Arrhenius plots) quantify degradation pathways. Stability is assessed via accelerated aging experiments (40–60°C, 75% humidity) coupled with LC-MS to identify degradation byproducts .

Q. How can researchers mitigate decomposition during long-term storage or sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.